molecular formula C10H10F2N2O B13914042 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole

3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole

Cat. No.: B13914042
M. Wt: 212.20 g/mol
InChI Key: PYGDDOXTJUZGPL-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a difluoroethyl group, a furyl group, and a methyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of Substituents: The difluoroethyl, furyl, and methyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group.

    Reduction: Reduction reactions could target the difluoroethyl group.

    Substitution: Various substitution reactions can occur, especially on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoroethyl-furyl-pyrazole oxide, while reduction could produce a difluoroethyl-furyl-pyrazole alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its effects on various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Utilized in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Difluoroethyl)-5-(2-thienyl)-1-methyl-pyrazole: Similar structure with a thienyl group instead of a furyl group.

    3-(1,1-Difluoroethyl)-5-(2-pyridyl)-1-methyl-pyrazole: Contains a pyridyl group instead of a furyl group.

Uniqueness

3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity in distinct ways compared to similar compounds.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

3-(1,1-difluoroethyl)-5-(furan-2-yl)-1-methylpyrazole

InChI

InChI=1S/C10H10F2N2O/c1-10(11,12)9-6-7(14(2)13-9)8-4-3-5-15-8/h3-6H,1-2H3

InChI Key

PYGDDOXTJUZGPL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C(=C1)C2=CC=CO2)C)(F)F

Origin of Product

United States

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